molecular formula C8H7ClN2O3 B13525188 1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride

1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride

Cat. No.: B13525188
M. Wt: 214.60 g/mol
InChI Key: XUBNLIRVPVTOJL-UHFFFAOYSA-N
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Description

1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fused pyrrolo-pyridine ring system. It is often used in research due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo-pyridine core. Subsequent oxidation and carboxylation steps are employed to introduce the oxo and carboxylic acid functionalities, respectively. The final step involves the formation of the hydrochloride salt, which is achieved by treating the free acid with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization, controlled oxidation processes, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different functional groups.

    Indole derivatives: Compounds with a similar fused ring system but differing in the position and type of substituents.

Uniqueness

1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and the position of these groups on the fused ring system. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H6N2O3.ClH/c11-7-4-1-2-9-6(8(12)13)5(4)3-10-7;/h1-2H,3H2,(H,10,11)(H,12,13);1H

InChI Key

XUBNLIRVPVTOJL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2C(=O)O)C(=O)N1.Cl

Origin of Product

United States

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